Cas no 119-31-3 (3-(Dimethylamino)-4-methylphenol)
3-(Dimethylamino)-4-methylphenol Chemical and Physical Properties
Names and Identifiers
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- Phenol,3-(dimethylamino)-4-methyl-
- 2-Dimethylamino-4-hydroxytoluol
- 2-Dimethylamino-4-oxy-1-methyl-benzol
- 3-(Dimethylamino)-p-cresol
- 3-Dimethylamino-4-methyl-phenol
- 3-Dimethylamino-p-cresol
- 3-Dimethylamino-p-kresol
- AC1L1QW8
- AC1Q7A45
- NSC7199
- SBB050299
- SureCN8956467
- p-Cresol, 3-(dimethylamino)-
- 2-Dimethylamino-4-hydroxytoluene
- 3-(dimethylamino)-4-methylphenol
- Phenol, 3-(dimethylamino)-4-methyl-
- 119-31-3
- 4-methoxyphenyltrans-4-pentylcyclohexanoate
- AS-75998
- MB06100
- SCHEMBL8956467
- DTXSID0074847
- CS-0153552
- 3-DIMETHYLAMINO-4-METHYLPHENOL
- MFCD08361738
- AKOS005172434
- NSC-7199
- R884Z8U9RC
- D94863
- FT-0683221
- NSC 7199
- ZQFUXWBKBSWKON-UHFFFAOYSA-N
- 3-(Dimethylamino)-4-methylphenol
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- MDL: MFCD08361738
- Inchi: 1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3
- InChI Key: ZQFUXWBKBSWKON-UHFFFAOYSA-N
- SMILES: OC1C=CC(C)=C(C=1)N(C)C
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.1
- Topological Polar Surface Area: 23.5
Experimental Properties
- Density: 1.063
- Boiling Point: 261.6°Cat760mmHg
- Flash Point: 126.2°C
- Refractive Index: 1.579
- PSA: 23.47
- LogP: 1.76660
3-(Dimethylamino)-4-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D495258-5mg |
3-(Dimethylamino)-4-methylphenol |
119-31-3 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D495258-10mg |
3-(Dimethylamino)-4-methylphenol |
119-31-3 | 10mg |
$ 65.00 | 2022-06-02 | ||
| TRC | D495258-50mg |
3-(Dimethylamino)-4-methylphenol |
119-31-3 | 50mg |
$ 95.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50905-100mg |
3-(Dimethylamino)-4-methylphenol |
119-31-3 | 95% | 100mg |
¥302.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50905-1g |
3-(Dimethylamino)-4-methylphenol |
119-31-3 | 95% | 1g |
¥1131.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50905-250mg |
3-(Dimethylamino)-4-methylphenol |
119-31-3 | 95% | 250mg |
¥453.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061114-500mg |
3-(Dimethylamino)-4-methylphenol |
119-31-3 | 500mg |
2568CNY | 2021-05-07 | ||
| abcr | AB407643-1 g |
3-(Dimethylamino)-4-methylphenol, 95%; . |
119-31-3 | 95% | 1g |
€292.00 | 2023-04-25 | |
| eNovation Chemicals LLC | Y1214095-5g |
3-(Dimethylamino)-4-methylphenol |
119-31-3 | 95% | 5g |
$550 | 2024-07-23 | |
| abcr | AB407643-250 mg |
3-(Dimethylamino)-4-methylphenol, 95%; . |
119-31-3 | 95% | 250mg |
€156.40 | 2023-04-25 |
3-(Dimethylamino)-4-methylphenol Suppliers
3-(Dimethylamino)-4-methylphenol Related Literature
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Robert D. Haworth,Alex. H. Lamberton,David Woodcock J. Chem. Soc. 1947 182
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Lijing Zhang,Jianyong Si,Guangzhi Li,Xiaojin Li,Leilei Zhang,Li Gao,Xiaowei Huo,Dongyu Liu,Xiaobo Sun,Li Cao RSC Adv. 2015 5 91006
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5. Synthesis of adamantane derivatives. Part 53. Simple synthesis of 7-thiaprotoadamantane (7-thiatricyclo(4.3.1.03,8]decane) and related derivatives via a regiospecific and stereoselective intramolecular Friedel–Crafts reactionTadashi Sasaki,Shoji Eguchi,Shinichi Yamada,Tadashi Hioki J. Chem. Soc. Perkin Trans. 1 1982 1953
Additional information on 3-(Dimethylamino)-4-methylphenol
3-(Dimethylamino)-4-methylphenol: A Comprehensive Overview
3-(Dimethylamino)-4-methylphenol, also known by its CAS number 119-31-3, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development, material science, and environmental chemistry. Recent studies have highlighted its role in enhancing the efficiency of certain chemical processes and its ability to act as a precursor in the synthesis of bioactive molecules.
The molecular structure of 3-(Dimethylamino)-4-methylphenol consists of a phenol ring substituted with a dimethylamino group at the 3-position and a methyl group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly reactive under specific conditions. The compound's ability to form hydrogen bonds and participate in various non-covalent interactions makes it an attractive candidate for applications in drug design, where such properties are crucial for bioavailability and target specificity.
Recent advancements in synthetic chemistry have led to more efficient methods for the production of 3-(Dimethylamino)-4-methylphenol. Traditionally, this compound was synthesized via multi-step processes involving nucleophilic aromatic substitution or coupling reactions. However, modern approaches leverage catalytic systems and green chemistry principles to achieve higher yields and reduce environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis and enzymatic catalysis to streamline the production process.
In terms of applications, 3-(Dimethylamino)-4-methylphenol has found utility in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to act as a building block for more complex molecules has been exploited in the development of anti-inflammatory agents, antioxidants, and neuroprotective drugs. Additionally, this compound has shown promise in materials science as a precursor for advanced polymers and coatings with tailored properties.
The environmental impact of 3-(Dimethylamino)-4-methylphenol has also been a topic of recent research. Studies have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term ecological effects.
In conclusion, 3-(Dimethylamino)-4-methylphenol (CAS No: 119-31-3) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthesis and application techniques, position it as a key player in future innovations within the chemical sciences.
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